6-Hydroxytryptamine
Overview
Description
Synthesis Analysis
The synthesis of 6-hydroxytryptamine and related compounds like 5-hydroxytryptamine has been explored in various studies. For instance, the practical and phase transfer-catalyzed synthesis of 6-methoxytryptamine demonstrates a cost-effective method starting from phthalimide, showing the potential for efficient production of related compounds (Kuang, Huang, & Chen, 2006).
Molecular Structure Analysis
Research on the molecular structure of 5-hydroxytryptamine has provided insights into the conformational flexibility of the alkyl side chains, which plays a crucial role in its binding to receptor sites. Studies employing techniques like FTIR spectra and various computational methods have helped in understanding the geometric and vibrational characteristics of these compounds, contributing to a deeper understanding of their molecular structure (Bayari, Saǧlam, & Ustundag, 2005).
Chemical Reactions and Properties
6-Hydroxytryptamine and similar compounds interact with proteins and exhibit unique chemical reactions. For instance, they can undergo oxygen-dependent covalent interactions with proteins, which involve the formation of sulfhydryl groups and disulfide bonds, providing insights into their chemical behavior and potential cytotoxicity (Rotman, Daly, & Creveling, 1976).
Physical Properties Analysis
The physical properties of 6-hydroxytryptamine and its derivatives, including their solubility, stability, and interaction with light, are crucial for understanding their behavior in biological systems and potential applications. However, detailed studies specifically focusing on these aspects were not highlighted in the available literature.
Chemical Properties Analysis
The chemical properties of 6-hydroxytryptamine, such as its reactivity, oxidation potential, and interactions with other chemical entities, have been explored. For example, its oxidation chemistry has been studied in detail, revealing the formation of various products and providing insights into its potential physiological and pathological roles (Wrona & Dryhurst, 1990).
Scientific Research Applications
Understanding 5-HT(6) Receptor Ligands
6-Hydroxytryptamine (6-HT) is closely related to 5-hydroxytryptamine (5-HT), commonly known as serotonin. Research into 5-HT(6) receptor ligands has shown potential for cognitive enhancers and antiobesity agents. The 5-HT(6) receptor, discovered in the brain, is a target for central nervous system (CNS) diseases like Alzheimer's, schizophrenia, anxiety, and obesity. Studies have advanced understanding of this receptor’s functional roles and pharmacophore requirements. For instance, two 5-HT(6) receptor antagonists are in Phase II clinical trials for cognitive function enhancement. These findings suggest that related compounds like 6-HT could also be relevant in CNS-mediated diseases (Holenz et al., 2006).
Serotonin's Physiological Role
Serotonin, a biogenic amine, plays a significant role as a neurotransmitter. Its manipulation in animal models has helped understand its role in humans. Serotonin modulates various physiological functions, including gastrointestinal motility, vascular tone, and platelet function. It's also involved in mood disorders, emesis, migraine, irritable bowel syndrome (IBS), and hypertension. This broad range of effects indicates that compounds like 6-HT could have diverse applications in understanding and possibly treating these conditions (Mohammad-Zadeh et al., 2008).
5-HT(6) Receptor and Memory Regulation
The 5-HT(6) receptor's role in memory and cognition has been a subject of interest. For example, 5-HT(6) receptor antagonists have been found to improve memory and cognitive functions in various animal models. This suggests that related compounds like 6-HT could be valuable in studying cognitive impairments and developing treatments, particularly in conditions like Alzheimer's disease and schizophrenia (Bruin et al., 2011).
Role in Pain Modulation
The 5-HT(6) receptor has been linked to pain modulation. For instance, 5-HT(6) receptor antagonists have been shown to reduce pain behavior and influence hypothalamo-pituitary-adrenal axis activity in persistent pain models. This suggests that related compounds like 6-HT might play a role in understanding and potentially treating pain-related conditions (Finn et al., 2007).
Safety And Hazards
Future Directions
The serotonergic system offers great potential for the development of new antidepressant therapies based on the combination of SERT inhibition with different pharmacological activity towards the 5-HT system . The inhibition of tryptophan hydroxylase (TPH), in particular the neuronal isoform (TPH2), may provide an opportunity to pharmacologically target central 5-HT synthesis, and so develop new treatments for severe, life-threatening SS .
properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10/h1-2,5-6,12-13H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTKTNRVJAMKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196105 | |
Record name | 6-Hydroxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxytryptamine | |
CAS RN |
443-31-2 | |
Record name | 6-Hydroxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)-1H-indol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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